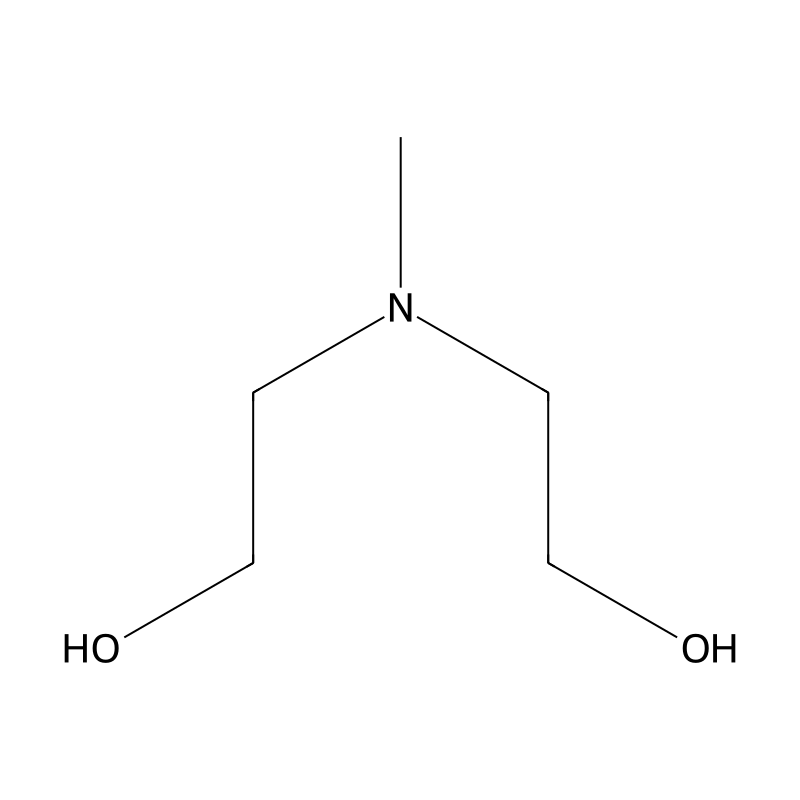

N-Methyldiethanolamine

CH3N(C2H4OH)2

C5H13NO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3N(C2H4OH)2

C5H13NO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

8.39 M

In water, 1.0X10+6 mg/L, temp not specified (miscible)

Miscible with water

Very soluble in water

Miscible with benzene

Solubility in water, g/100ml at 25 °C: 100

Synonyms

Canonical SMILES

Synthesis of Materials

Molecular sieves

MDEA acts as a structure-directing agent in the synthesis of aluminophosphate (SAPO) and アルミノリン酸塩 (AlPO) molecular sieves. These materials possess well-defined pore structures and are used in various applications, including catalysis, separation, and ion exchange .

Polyurethanes

MDEA is employed in the preparation of cationic polyurethane dispersions, which are used in various applications like coatings, adhesives, and elastomers .

Analytical Chemistry

- Determination of MDEA: Research studies have developed methods for the detection and quantification of MDEA in various matrices, such as refinery process waters. These methods often employ techniques like capillary electrophoresis for separation and ultraviolet (UV) detection .

Environmental Research

N-Methyldiethanolamine is an organic compound with the molecular formula . It is a colorless liquid characterized by an ammonia-like odor and is classified as a tertiary amine. This compound is highly soluble in water, ethanol, and benzene, making it versatile for various applications in industrial processes . N-Methyldiethanolamine plays a significant role as a sweetening agent in natural gas processing and is particularly effective in removing hydrogen sulfide and carbon dioxide from gas streams .

In addition, N-Methyldiethanolamine can undergo oxidative degradation, leading to byproducts such as monoethanolamine and diethanolamine under specific conditions .

N-Methyldiethanolamine can be synthesized through several methods:

- Ethoxylation of Methylamine: This method involves the reaction of methylamine with ethylene oxide:

- Hydroxymethylation of Diethanolamine: Another route includes hydroxymethylating diethanolamine followed by hydrogenolysis .

These synthesis methods highlight the compound's versatility and adaptability in various chemical processes.

N-Methyldiethanolamine is widely used across several industries:

- Natural Gas Processing: It serves as a sweetening agent to remove acidic gases like hydrogen sulfide and carbon dioxide from natural gas.

- Chemical Manufacturing: Utilized as a building block for producing other chemicals.

- Cement Industry: Recent studies suggest its application in cement-based materials for carbon dioxide sequestration .

- Pharmaceuticals: It may find use in drug formulation due to its solubility properties.

Research has shown that N-Methyldiethanolamine interacts effectively with carbon dioxide and hydrogen sulfide, making it an efficient absorbent in gas treatment processes. Its interaction mechanisms involve the formation of carbamate species, which are crucial for capturing these gases . Additionally, studies indicate that blending N-Methyldiethanolamine with other amines can enhance its performance in carbon capture applications .

N-Methyldiethanolamine shares similarities with other alkanolamines, particularly monoethanolamine and diethanolamine. Here’s a comparison highlighting its uniqueness:

| Compound | Type | Key Characteristics | Use Cases |

|---|---|---|---|

| N-Methyldiethanolamine | Tertiary Amine | Effective in removing H₂S and CO₂; low heat of regeneration | Natural gas sweetening |

| Monoethanolamine | Primary Amine | Stronger basicity; higher heat requirement for regeneration | Gas treating; surfactants |

| Diethanolamine | Secondary Amine | Moderate basicity; higher heat requirement compared to MDEA | Gas treating; corrosion inhibitors |

N-Methyldiethanolamine's defining feature is its ability to preferentially remove hydrogen sulfide while requiring less energy for regeneration compared to its counterparts. This makes it particularly advantageous in industrial applications where efficiency is critical .

N-Methyldiethanolamine exhibits distinct reaction mechanisms compared to primary and secondary amines due to its tertiary amine structure. The fundamental reaction pathway involves base-catalyzed hydration of carbon dioxide rather than direct carbamate formation [1] [2].

The predominant mechanism for N-Methyldiethanolamine reactions with carbon dioxide follows the base-catalyzed hydration pathway proposed by Donaldson and Nguyen [1]. This mechanism involves the formation of a hydrogen bond between the amine and water molecules, which weakens the hydroxyl group hydrogen bond and increases water nucleophilic reactivity toward carbon dioxide [1]. The overall stoichiometric reaction can be represented as:

CO₂ + H₂O + R₃N ⇌ R₃NH⁺ + HCO₃⁻ [1]

Where R₃N represents N-Methyldiethanolamine. The reaction proceeds through a two-stage mechanism involving instantaneous proton transfer from water to N-Methyldiethanolamine, followed by the slower reaction of hydroxide ions with carbon dioxide [1].

The reaction rate expression for N-Methyldiethanolamine with carbon dioxide follows second-order kinetics with first-order dependence on both carbon dioxide and amine concentrations [1]. The rate equation can be expressed as:

r = k₂[CO₂][MDEA] + k*OH⁻[CO₂][OH⁻] [1]

Where the apparent rate constant excludes the hydroxide reaction contribution: kapp = k₂[MDEA] [1].

Studies have confirmed that tertiary amines do not form carbamate ions directly, distinguishing N-Methyldiethanolamine from primary and secondary amines [1]. The bicarbonate formation reaction contributes significantly to the observed absorption rate, even at low hydroxide concentrations [1].

Kinetic Models for N-Methyldiethanolamine-Based Reactions

Multiple kinetic models have been developed to describe N-Methyldiethanolamine reaction systems, with variations depending on the specific reaction conditions and co-reactants involved.

For pure N-Methyldiethanolamine systems, the base-catalyzed hydration model provides the fundamental framework [1] [3]. The kinetic constant follows an Arrhenius-type relationship: ln k = 22.4 - 6243.5/T, valid across temperature ranges of 288-313 K [1]. Alternative expressions from different research groups include k₂ = 1.65×10⁶ exp(-5479/T) and k₂ = 2.91×10⁷ exp(-4579/T) [4] [5].

In blended amine systems, more complex kinetic models incorporate multiple reaction pathways. For N-Methyldiethanolamine and diethanolamine mixtures, the kinetic model combines zwitterion mechanisms for diethanolamine with base catalysis for N-Methyldiethanolamine [6]. The overall apparent reaction rate becomes:

kapp = k₂-MDEA[MDEA] + (k₂-DEA[DEA])/(1 + k₋₁/(kH₂O[H₂O] + kOH⁻[OH⁻] + kDEA[DEA] + kMDEA[MDEA])) [6]

This model accounts for the enhanced reaction rates observed when blending N-Methyldiethanolamine with secondary amines, where N-Methyldiethanolamine acts as a deprotonating base for zwitterion intermediates [6].

Pseudo-first-order kinetic models apply under conditions where amine concentrations significantly exceed carbon dioxide concentrations [6]. These models simplify analysis by assuming constant amine concentrations throughout the reaction period.

Temperature Dependence of N-Methyldiethanolamine Reaction Rates

Temperature effects on N-Methyldiethanolamine reaction kinetics follow Arrhenius behavior across the typical operational temperature range of 288-313 K [1] [3] [7].

| Study | Activation Energy (kJ/mol) | Temperature Range (K) | Rate Constant Expression |

|---|---|---|---|

| Camacho et al. | 51.9 | 288-313 | ln k = 22.4 - 6243.5/T |

| Littel et al. | 45.5 | 293-333 | k₂ = 1.65×10⁶ exp(-5479/T) |

| Versteeg & van Swaaij | 38.1 | 293-333 | k₂ = 2.91×10⁷ exp(-4579/T) |

| Kierzkowska-Pawlak et al. | 53.56 | 288-303 | Experimental determination |

The activation energy values range from 38.1 to 57.63 kJ/mol, reflecting variations in experimental conditions and measurement techniques [1] [4] [7] [8]. The frequency factor varies correspondingly, with values of 5.34×10⁹ m³/kmol·s reported for the comprehensive temperature range study [1].

Temperature dependence studies reveal that reaction orders remain consistent across the investigated temperature ranges, with first-order dependence maintained for both carbon dioxide and N-Methyldiethanolamine [1] [3]. The reaction regime transitions from moderately fast to fast with increasing temperature, as evidenced by enhancement factor and Hatta number relationships [1].

Thermodynamic activation parameters calculated from temperature-dependent rate constants indicate ΔH≠ = 55.15 kJ/mol and ΔS≠ = -99.97 J K⁻¹ mol⁻¹ for oxidation reactions involving N-Methyldiethanolamine [2]. These values suggest ordered transition states with significant activation barriers.

For blended systems, temperature effects become more complex due to competing reaction pathways. In N-Methyldiethanolamine-diethanolamine mixtures, individual activation energies for amino acid catalyzed reactions show ΔEa = 38.28 kJ/mol for L-Arginine and ΔEa = 49.24 kJ/mol for N-Methyldiethanolamine [9].

Catalyst Effects on N-Methyldiethanolamine Reaction Kinetics

Catalytic enhancement of N-Methyldiethanolamine reaction kinetics has been extensively studied using various promoters and catalysts, each operating through distinct mechanisms.

Piperazine represents the most widely studied kinetic promoter for N-Methyldiethanolamine systems [10] [11]. Addition of 3-5 wt% piperazine to N-Methyldiethanolamine solutions increases carbon dioxide absorption rates by factors of 5-50 [12] [11]. The enhancement mechanism involves piperazine forming carbamates rapidly through zwitterion intermediates, while N-Methyldiethanolamine provides base catalysis for zwitterion deprotonation [13] [14].

Potassium sarcosine functions as an effective co-promoter, enhancing N-Methyldiethanolamine absorption rates significantly when added at concentrations of 3-15 wt% [15]. The overall reaction rate constant increases with potassium sarcosine addition, following both termolecular and zwitterion mechanisms with absolute average relative deviations of 4.53% and 3.03% respectively [15].

Amino acid promoters including glycine and L-Arginine enhance N-Methyldiethanolamine kinetics through base-catalytic carbamate formation [16] [9]. L-Arginine mixed with N-Methyldiethanolamine shows activation energies of 38.28 kJ/mol compared to 49.24 kJ/mol for pure N-Methyldiethanolamine, indicating faster reaction kinetics [9].

Enzyme catalysts, particularly carbonic anhydrase, provide alternative enhancement mechanisms. At concentrations of 8.5 g/L, carbonic anhydrase achieves absorption efficiency comparable to 30 wt% N-Methyldiethanolamine with 5 wt% piperazine [11]. The enzyme catalyzes direct carbon dioxide hydration: CO₂ + H₂O → H⁺ + HCO₃⁻ [11].

Heterogeneous catalysts including HZSM-5 and γ-Al₂O₃ enhance desorption kinetics rather than absorption [17] [18]. HZSM-5 with higher Brønsted/Lewis acid site ratios provides 74% conversion increases compared to uncatalyzed systems, while γ-Al₂O₃ achieves 55% enhancement [18]. These catalysts operate through dual site adsorption mechanisms with lower activation energies [18].

Physical solvents like sulfolane enhance N-Methyldiethanolamine kinetics by improving mass transfer properties and reaction environments [12]. The enhancement occurs through modified solution properties rather than direct catalytic effects.

Computational Studies of N-Methyldiethanolamine Reaction Pathways

Advanced computational methods have provided detailed insights into N-Methyldiethanolamine reaction mechanisms and thermodynamic properties through quantum chemical calculations and molecular modeling approaches.

Density Functional Theory calculations using B3LYP/6-311++G(d,p) level of theory have elucidated reaction equilibrium constants and enthalpy changes for N-Methyldiethanolamine systems [19] [20]. Temperature-dependent correlations for protonation, carbamate formation, and overall heat of absorption have been calculated using the SM8T continuum solvation model [19]. These calculations predict reaction equilibrium constants and enthalpies across the temperature range of 273.15-373 K [19].

Conformational analysis using Gaussian-4 composite methods identified five distinct conformers for both MDEAH⁺ and N-Methyldiethanolamine molecules [20]. The minimum energy conformers serve as basis structures for calculating molecular partition functions and chemical potentials required for thermodynamic modeling [20].

Free energy calculations combining quantum chemistry with Gibbs-Helmholtz equations enable prediction of carbon dioxide absorption isotherms [20]. The computational approach systematically investigates limitations in computing absorption equilibria, providing validation for experimental observations [20].

Molecular dynamics simulations using GAFF force fields have explored N-Methyldiethanolamine solution behavior under various temperature and pressure conditions [21] [22]. These simulations reveal molecular interactions, diffusion coefficients, and structural properties that influence reaction kinetics [23] [24].

Electrostatic potential calculations using Hartree-Fock methods with 6-31G* basis sets provide point charges for N-Methyldiethanolamine molecules through Restrained Electrostatic Potential Surface fitting [20]. These charges enable accurate force field development for molecular dynamics simulations [20].

Computational pathway analysis using automatic reaction search methods has identified multiple step mechanisms for carbon dioxide reactions [25] [26]. Quantum chemical reaction networks reveal kinetically feasible pathways with activation barriers and transition state structures [27].

Thermodynamic modeling incorporating computational results enables development of UNIQUAC and NRTL models for process design applications [19]. These models combine quantum chemical accuracy with industrial-scale predictions for N-Methyldiethanolamine-based carbon dioxide capture systems [19].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Liquid

XLogP3

Boiling Point

247.0 °C

245 °C

247 °C

Flash Point

127 °C (261 °F) - closed cup

260 °F (127 °C) (Open Cup)

136 °C c.c.

Vapor Density

Density

1.043 g/cu cm at 25 °C

Relative density (water = 1): 1.04

LogP

-1.08

Odor

Melting Point

-21.0 °C

-21 °C

UNII

GHS Hazard Statements

Use and Manufacturing

Vapor Pressure

2.00e-04 mmHg

2.0X10-4 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 0.03

Pictograms

Irritant

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Computer and electronic product manufacturing

Construction

Fabricated metal product manufacturing

Mining (except oil and gas) and support activities

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petroleum refineries

Plastic material and resin manufacturing

Printing ink manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Utilities

Wholesale and retail trade

Ethanol, 2,2'-(methylimino)bis-: ACTIVE

/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Methyldiethanolamine is listed in the CWC Annex on Chemicals under Schedule 3 (1).

Analytic Laboratory Methods

... Alkanolamines are analyzed by gas chromatography or wet test methods. /Alkanolamines/